2'-Deoxy-2'-fluorothymidine

Overview

Description

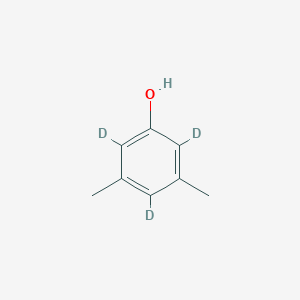

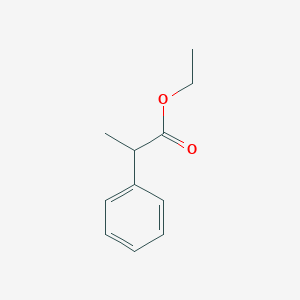

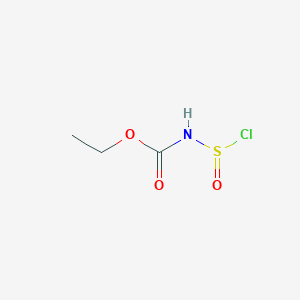

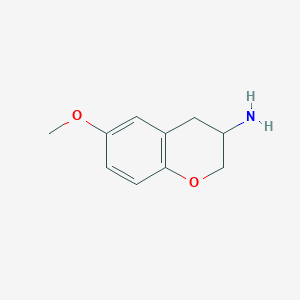

2’-Deoxy-2’-fluorothymidine (FT) is a bioisostere of both thymidine (TdR), in which F replaces H at C-2’ in the ribosyl configuration, and methyluridine, in which F replaces OH at C-2’ in the ribosyl configuration . It belongs to the thymidine (TdR) and methyluridine isozymes and is a highly selective substrate for thymidine kinase type 2 (TK2) .

Synthesis Analysis

The synthesis and conformational analysis of a 2’,3’-dideoxy-2’,3’-difluoro and a 2’-deoxy-2’-fluoro uridine derivative provide an insight into the reaction mechanism . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighboring-group participation mechanism .

Physical And Chemical Properties Analysis

The molecular formula of 2’-Deoxy-2’-fluorothymidine is C10H13FN2O5, and its molecular weight is 260.22 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, a Rotatable Bond Count of 2, and a Topological Polar Surface Area of 99.1 Ų .

Scientific Research Applications

1. Cell Proliferation Marker

2’-Deoxy-2’-fluorothymidine (also known as [18F]FT) is a radiolabelled nucleoside that has potential applications as a cell proliferation marker . It can be used to monitor the rate at which cells divide and grow, which is particularly useful in studying diseases like cancer where abnormal cell growth is a key characteristic .

2. Gene Therapy Reporter Probe

This compound is highly selective for Herpes simplex thymidine kinase (HSV-TK) relative to mammalian thymidine kinase . This makes it of interest as a gene therapy reporter probe. In gene therapy, a reporter gene is introduced into the body to replace or supplement a non-functional gene. The activity of this reporter gene can then be monitored using [18F]FT .

3. Imaging HSV-TK Expression

[18F]FT can be used in Positron Emission Tomography (PET) for imaging HSV-TK expression . This is particularly useful in the field of virology and gene therapy, where monitoring the expression of this enzyme can provide valuable insights into the effectiveness of the treatment .

4. Tumor Imaging Agent

2’-Deoxy-2’-fluorothymidine can be used as a tumor-imaging agent for PET . It has been found to accumulate in tumors to the same extent as 18F-FDG, another commonly used imaging agent, but with less uptake in the brain and faster clearance from the blood . This makes it potentially more effective for imaging certain types of tumors .

5. Imaging Brain Tumors

Despite its lower uptake in the brain compared to 18F-FDG, 18F-FDM (a stereoisomer of 18F-FDG) has shown potential for imaging brain tumors . Its lower brain uptake could result in higher-contrast images of brain tumors, making it easier to detect and monitor these types of cancers .

6. Platinum Resensitization Biomarker

There is ongoing research into the use of 2’-Deoxy-2’-fluorothymidine as a biomarker of platinum resensitization in ovarian cancer . This could potentially help in monitoring the effectiveness of chemotherapy treatments in ovarian cancer patients .

Safety And Hazards

When handling 2’-Deoxy-2’-fluorothymidine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924276 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluorothymidine | |

CAS RN |

122799-38-6 | |

| Record name | 2'-Fluorothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122799386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)